METHYL 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1-CYCLOPROPYL-7-METHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Description
METHYL 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1-CYCLOPROPYL-7-METHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the class of heterocyclic aromatic compounds. This compound features a unique structure with a pyrido[2,3-d]pyrimidine core, which is often associated with significant biological activity.
Properties
IUPAC Name |
methyl 2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-cyclopropyl-7-methyl-4-oxopyrido[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3S/c1-10-8-12(19(27)28-2)16-17(23-10)25(11-6-7-11)20(24-18(16)26)29-9-13-14(21)4-3-5-15(13)22/h3-5,8,11H,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLUIYFWWMDXNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=NC2=O)SCC3=C(C=CC=C3Cl)F)C4CC4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of METHYL 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1-CYCLOPROPYL-7-METHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves multiple steps, typically starting with the preparation of the pyrido[2,3-d]pyrimidine coreThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
METHYL 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1-CYCLOPROPYL-7-METHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[2,3-d]pyrimidine core is known to bind to certain proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar compounds include those with a pyrido[2,3-d]pyrimidine core but different substituents. Examples are:
- 2-[(2,6-dichlorobenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile
- Methyl 2-(2-chloro-4-fluorophenyl)acetate These compounds share structural similarities but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of substituents in METHYL 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1-CYCLOPROPYL-7-METHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE contributes to its distinct properties and potential applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
